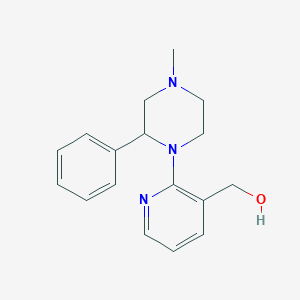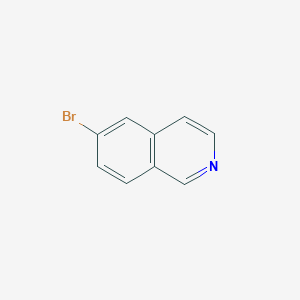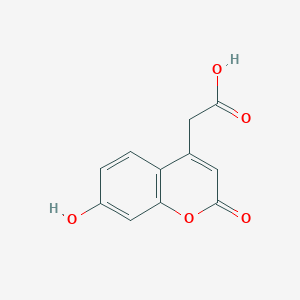
7-Hydroxycoumarin-4-acetic acid
概要
説明
Synthesis Analysis
The synthesis of 7-Hydroxycoumarin-4-acetic acid and its derivatives involves multiple steps, starting from commercially available precursors. One approach involves the alkylation of a glycine–enolate equivalent, leading to the hydrochloride of racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a versatile fluorescent probe (Braun & Dittrich, 2010). Another method employs solid acid catalysts to synthesize substituted 7-hydroxycoumarins via reactions of 1,3-dihydroxybenzene with ethyl acetoacetate, minimizing environmentally harmful waste (Hoefnagel et al., 1995).
Molecular Structure Analysis
The molecular and crystal structures of certain 7-hydroxycoumarin derivatives, such as 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one, have been analyzed using single crystal X-ray diffraction, revealing insights into the compound's geometry and the forces driving its supramolecular structure (Trykowska Konc et al., 2011).
Chemical Reactions and Properties
7-Hydroxycoumarin-4-acetic acid participates in various chemical reactions, forming covalent complexes with proteins such as bovine serum albumin. These complexes have applications in the spectrophotometric detection of long-chain fatty acids (Demant, 1996). Additionally, its derivatives have been used as fluorophoric derivatizing agents for aldehydes and ketones, highlighting its utility in analytical chemistry (Baggett et al., 1992).
Physical Properties Analysis
The physical properties of 7-Hydroxycoumarin-4-acetic acid derivatives, such as absorbance and emission characteristics, are crucial for their application in fluorescence-based assays and studies. The stability and photophysical properties of these compounds are influenced by their molecular structure, which affects their application potential in various scientific fields (Baggett et al., 1992).
Chemical Properties Analysis
The chemical properties of 7-Hydroxycoumarin-4-acetic acid and its derivatives enable their use in a wide range of applications, from the synthesis of fluorescent amino acids to the development of novel biocatalytic processes. Their reactivity and interaction with other chemical entities lay the foundation for their utility in research and development (Koopmans et al., 2013; Singh et al., 2003).
科学的研究の応用
-
Synthesis of Coumarin Derivatives
- Field : Organic Chemistry
- Application : 7-Hydroxycoumarin-4-acetic acid is used in the synthesis of coumarin derivatives, which have good biological activity and application value in fluorescent probes .
- Method : The Pechmann coumarin synthesis method is used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .
- Results : The study provides a possible mechanism and a reference for future industrialized production of coumarins .
-
Bio-Evaluation of Novel 7-Hydroxy Coumarin Derivatives
- Field : Biochemistry
- Application : 7-Hydroxycoumarin derivatives are synthesized and bio-evaluated .
- Method : Treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine affords novel 8-substituted-7-hydroxy coumarin derivatives .
- Results : Two out of these 12 compounds showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
-
Synthesis of Specific Enzyme Substrates
- Field : Biochemistry
- Application : 7-Hydroxycoumarin-4-acetic acid is used in the synthesis of novel and specific enzyme substrates for Maroteaux-Lamy (MPS VI) and Morquio A (MPS IVA) diseases .
- Method : The specific synthesis method is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Labeling of Biological Molecules
- Field : Biochemistry
- Application : 7-Hydroxycoumarin-4-acetic acid is used for labeling peptides and proteins to give blue fluorescence .
- Method : The specific method of application or experimental procedure is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
-
Fluorescent Sensor for the Recognition and Detection of Fe3+ Ions
- Field : Materials Chemistry
- Application : A fluorescent composite, HCAA@UiO-66, was prepared by encapsulating fluorescent 7-hydroxycoumarin-4-acetic acid (HCAA) molecules in the pores of a metal–organic framework (MOF, UiO-66). This composite is used as a selective and sensitive fluorescent sensor for the recognition and detection of Fe3+ ions .
- Method : The encapsulation of HCAA in the pores of UiO-66 does not affect its crystalline and porous structure .
- Results : HCAA@UiO-66 in ethanol displays a strong fluorescence emission and a highly selective fluorescence response towards Fe3+ ions. The fluorescence intensity of HCAA@UiO-66 at 451 nm shows a satisfactory linear relationship with the concentration of Fe3+ ions in a wide range of 0–400 μmol L−1 with a low detection limit (LOD) of 4.87 × 10−6 mol L−1 .
-
Ionic Liquid Matrice for MALDI-TOF MS of Proteins, Peptides and Carbohydrates
- Field : Biochemistry
- Application : 7-Hydroxycoumarin-4-acetic acid is employed as an ionic liquid matrice for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) of proteins, peptides, and carbohydrates .
- Method : The specific method of application or experimental procedure is not mentioned in the sources .
- Results : The results or outcomes of this application are not provided in the sources .
-
Synthesis of Coumarin Derivatives
- Field : Organic Chemistry
- Application : 7-Hydroxycoumarin-4-acetic acid is used in the synthesis of coumarin derivatives, which have good biological activity and application value in fluorescent probes .
- Method : The Pechmann coumarin synthesis method is used, where the influence of various Lewis acids on the reaction is discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins are explored .
- Results : The study provides a possible mechanism and a reference for future industrialized production of coumarins .
-
Fluorescent Sensor for the Recognition and Detection of Fe3+ Ions
- Field : Materials Chemistry
- Application : A fluorescent composite, HCAA@UiO-66, was prepared by encapsulating fluorescent 7-hydroxycoumarin-4-acetic acid (HCAA) molecules in the pores of a metal–organic framework (MOF, UiO-66). This composite is used as a selective and sensitive fluorescent sensor for the recognition and detection of Fe3+ ions .
- Method : The encapsulation of HCAA in the pores of UiO-66 does not affect its crystalline and porous structure .
- Results : HCAA@UiO-66 in ethanol displays a strong fluorescence emission and a highly selective fluorescence response towards Fe3+ ions. The fluorescence intensity of HCAA@UiO-66 at 451 nm shows a satisfactory linear relationship with the concentration of Fe3+ ions in a wide range of 0–400 μmol L−1 with a low detection limit (LOD) of 4.87 × 10−6 mol L−1 .
Safety And Hazards
7-Hydroxycoumarin-4-acetic acid is harmful if inhaled and in contact with skin. It causes serious eye irritation and may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .
特性
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5,12H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPMQBVNXMPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943938 | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxycoumarin-4-acetic acid | |
CAS RN |
6950-82-9, 21392-45-0 | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxy-4-coumarinylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021392450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6950-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (7-Hydroxy-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxycoumarin-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

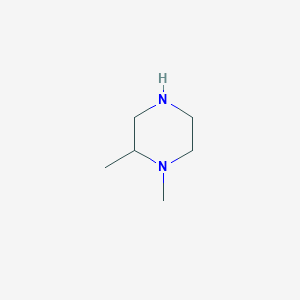
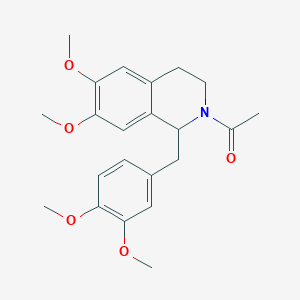
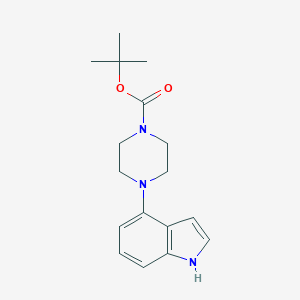

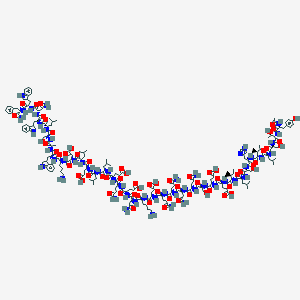
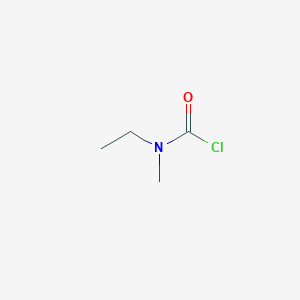
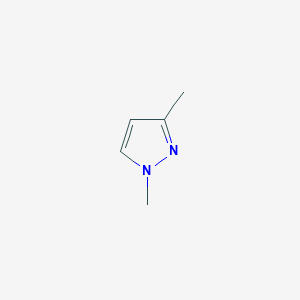
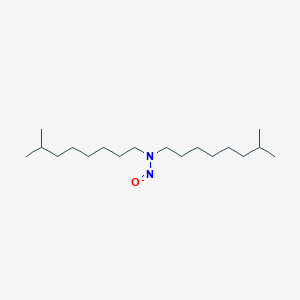
![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)
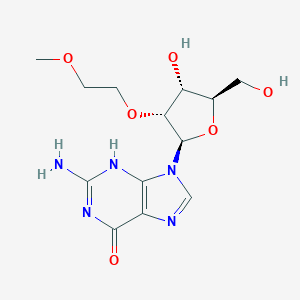
![3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B29738.png)
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)
